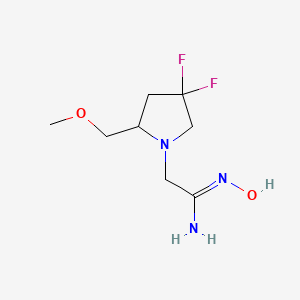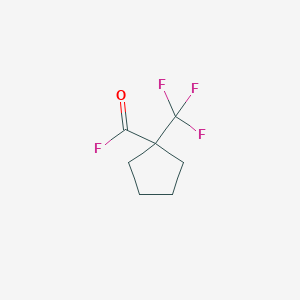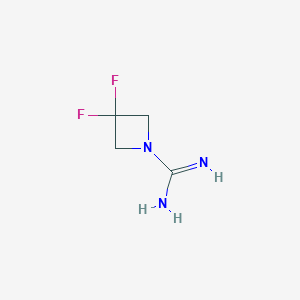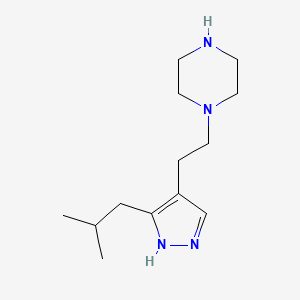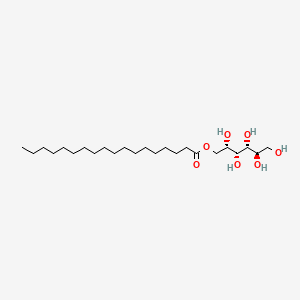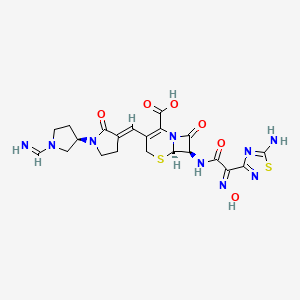![molecular formula C18H18N6O4S B13427309 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B13427309.png)
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile is a complex organic compound that belongs to the class of purine nucleosides. This compound features a purine base attached to a ribosyl moiety, which is further linked to a benzonitrile group via a sulfanylmethyl bridge. The presence of multiple functional groups, including amino, hydroxyl, and nitrile groups, makes this compound highly versatile in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile typically involves multiple steps:
Formation of the Purine Nucleoside: The purine base is first synthesized through a series of reactions involving the condensation of appropriate precursors.
Attachment of the Ribosyl Moiety: The ribosyl moiety is then attached to the purine base through glycosylation reactions.
Introduction of the Sulfanylmethyl Bridge: The sulfanylmethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Benzonitrile Group: Finally, the benzonitrile group is attached through a coupling reaction, often facilitated by a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of protective groups and purification steps, such as chromatography, is essential to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups in the ribosyl moiety can undergo oxidation to form carbonyl compounds.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino group in the purine base can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Formation of aldehydes or ketones from hydroxyl groups.
Reduction: Formation of primary amines from nitrile groups.
Substitution: Formation of substituted purine derivatives.
科学的研究の応用
Chemistry
Synthesis of Nucleoside Analogues: Used as a precursor in the synthesis of various nucleoside analogues for research purposes.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Used in studies to investigate the inhibition of specific enzymes involved in nucleotide metabolism.
DNA/RNA Interactions: Employed in research to study interactions with DNA and RNA.
Medicine
Antiviral Agents: Potential use in the development of antiviral drugs targeting viral replication.
Cancer Research: Investigated for its role in inhibiting cancer cell proliferation.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Biotechnology: Employed in the development of biotechnological tools and assays.
作用機序
The mechanism of action of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can intercalate into DNA or RNA, disrupting their normal function and leading to the inhibition of replication or transcription processes.
類似化合物との比較
Similar Compounds
- 6-Amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-3,9-dihydro-2H-purine-2-thione
- 2-[6-amino-8-[(3,4-dichlorophenyl)methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 2-(6-amino-8-bromo-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Uniqueness
The uniqueness of 4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile lies in its structural complexity and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. Its ability to interact with both enzymes and nucleic acids makes it a valuable compound in various fields of scientific research and industrial applications.
特性
分子式 |
C18H18N6O4S |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
4-[[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylmethyl]benzonitrile |
InChI |
InChI=1S/C18H18N6O4S/c19-5-9-1-3-10(4-2-9)7-29-18-22-15(20)12-16(23-18)24(8-21-12)17-14(27)13(26)11(6-25)28-17/h1-4,8,11,13-14,17,25-27H,6-7H2,(H2,20,22,23)/t11-,13-,14-,17-/m1/s1 |
InChIキー |
FLWUWSUNBCHXLC-LSCFUAHRSA-N |
異性体SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)C#N |
正規SMILES |
C1=CC(=CC=C1CSC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(6R,8R,9S,10R,13S,14S,16S,17R)-4-chloro-6,16,17-trihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B13427233.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-fluoroaniline](/img/structure/B13427239.png)
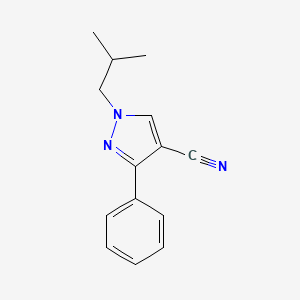
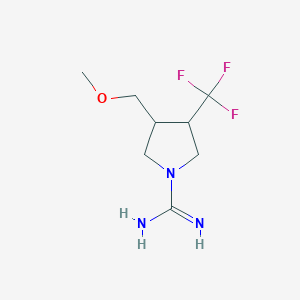
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxypyridin-2-one](/img/structure/B13427252.png)
![3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile](/img/structure/B13427256.png)
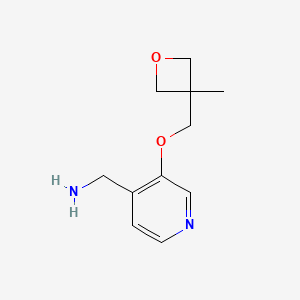
![3-oxo-3-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanenitrile](/img/structure/B13427277.png)
